Acide 7-oxoundécanoïque

Vue d'ensemble

Description

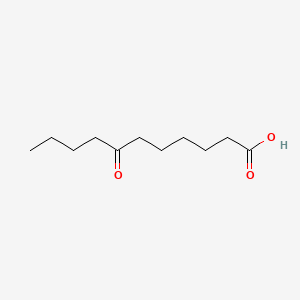

7-Oxoundecanoic acid is an organic compound with the molecular formula C11H20O3 It is a derivative of undecanoic acid, characterized by the presence of a keto group at the seventh carbon atom

Applications De Recherche Scientifique

7-Oxoundecanoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and as a precursor for bioactive compounds.

Medicine: Investigated for its potential therapeutic properties, including antifungal and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as a building block for polymers.

Mécanisme D'action

Target of Action

7-Oxoundecanoic acid is a monocarboxylic acid . More research is needed to identify its primary targets and their roles.

Mode of Action

It is known to have antimycotic properties, which suggests it may interact with fungal cells . .

Biochemical Pathways

The biochemical pathways affected by 7-Oxoundecanoic acid are not well-documented. It is known to inhibit the production of exocellular keratinase, lipase, and the biosynthesis of several phospholipids in T. rubrum . These enzymes and biochemical pathways play crucial roles in the metabolism of fungal cells.

Result of Action

It is known to have antimycotic properties, suggesting it may have effects on fungal cells . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

7-Oxoundecanoic acid can be synthesized through several methods. One common approach involves the oxidation of undecanoic acid. This process typically uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to introduce the keto group at the desired position .

Industrial Production Methods

In industrial settings, the production of 7-oxoundecanoic acid often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the oxidation process .

Analyse Des Réactions Chimiques

Types of Reactions

7-Oxoundecanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

Reduction: Reduction of the keto group can yield 7-hydroxyundecanoic acid.

Substitution: The keto group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Grignard reagents, organolithium compounds.

Major Products Formed

Oxidation: Dicarboxylic acids.

Reduction: 7-Hydroxyundecanoic acid.

Substitution: Various substituted undecanoic acids depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Undecanoic acid: A saturated fatty acid without the keto group.

10-Oxoundecanoic acid: Similar structure but with the keto group at the tenth carbon atom.

7-Hydroxyundecanoic acid: A reduced form of 7-oxoundecanoic acid with a hydroxyl group instead of a keto group.

Uniqueness

7-Oxoundecanoic acid is unique due to the specific positioning of the keto group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in various fields .

Activité Biologique

7-Oxoundecanoic acid (7-OUDCA) is a medium-chain fatty acid that has garnered interest due to its potential biological activities, particularly in the context of inflammation and metabolic disorders. This article provides an overview of the biological activity of 7-OUDCA, drawing on diverse research findings, case studies, and relevant data tables.

Chemical Structure and Properties

7-Oxoundecanoic acid is characterized by a carbon chain of eleven carbons with a ketone functional group at the seventh position. Its molecular formula is , and it is categorized under the class of oxo fatty acids. The presence of the ketone group significantly influences its biological properties.

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of 7-OUDCA. In vitro experiments demonstrated that 7-OUDCA can inhibit the expression of pro-inflammatory cytokines in various cell lines. For instance, it was found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent .

Table 1: Summary of Anti-Inflammatory Effects of 7-OUDCA

| Study | Cell Type | Treatment | Key Findings |

|---|---|---|---|

| RAW 264.7 | LPS + 7-OUDCA | Reduced iNOS and COX-2 expression | |

| Human Monocytes | LPS + 7-OUDCA | Decreased TNF-α production | |

| THP-1 Cells | PMA + 7-OUDCA | Inhibition of IL-6 secretion |

Metabolic Effects

7-OUDCA has also been studied for its role in lipid metabolism. It has been shown to influence fatty acid oxidation pathways, potentially aiding in metabolic disorders such as obesity and diabetes. The compound appears to enhance mitochondrial function and increase fatty acid utilization, which could lead to improved insulin sensitivity .

Case Study: Metabolic Impact on Obesity

In a controlled study involving obese mice, administration of 7-OUDCA resulted in a significant reduction in body weight and fat mass compared to control groups. The treated mice exhibited improved glucose tolerance and reduced serum triglyceride levels, suggesting a beneficial effect on metabolic health .

The biological activity of 7-OUDCA can be attributed to several mechanisms:

- Inhibition of Pro-Inflammatory Pathways: By suppressing key enzymes like iNOS and COX-2, 7-OUDCA reduces the production of inflammatory mediators.

- Enhancement of Fatty Acid Oxidation: It promotes mitochondrial biogenesis and fatty acid oxidation, which are crucial for energy metabolism.

- Regulation of Gene Expression: 7-OUDCA may modulate the expression of genes involved in inflammation and metabolism through nuclear receptor pathways.

Propriétés

IUPAC Name |

7-oxoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-2-3-7-10(12)8-5-4-6-9-11(13)14/h2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIZHWOQKWVNFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90991498 | |

| Record name | 7-Oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90991498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71173-33-6 | |

| Record name | 7-Oxoundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071173336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90991498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.